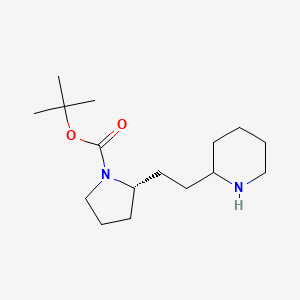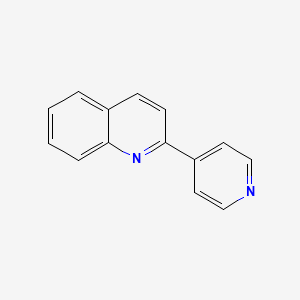
2-(4-Pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Pyridinyl)quinoline” is a compound with the molecular formula C14H10N2. It has an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .
Synthesis Analysis
The synthesis of 2-(4-Pyridinyl)quinoline and its derivatives has been reported in several studies. For instance, one study reported the synthesis of a series of 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines using a modified Kametani reaction protocol . Another study reported the synthesis of substituted 2-Pyridyl-4-phenylquinolines .
Molecular Structure Analysis
The molecular structure of 2-(4-Pyridinyl)quinoline consists of a benzene ring fused to a pyrimidine ring, forming a benzo[b]azabenzene . The molecular formula is C14H10N2 .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Quinoline derivatives, including 2-(4-pyridinyl)quinoline, have been explored for their antitumor potential. Specifically, the 4-methyl-2-(3-pyridinyl)quinoline stands out due to its low unspecific cytotoxicity and exceptional selectivity against prostate carcinoma cells . Researchers continue to investigate its mechanism of action and potential as an antitumor drug.
Antimicrobial Activity
Pyrazole-containing quinolines synthesized from chalcones have been screened for antimicrobial properties. These compounds exhibit promising activity against various pathogens . Further studies are needed to explore their efficacy and potential clinical applications.
Thiazolo Derivatives
The synthesis of 2-substituted thiazolo [3,2-a]pyrimidine derivatives involves quinoline moieties. These compounds have diverse chemical properties and may find applications in drug discovery and medicinal chemistry . Their unique structure warrants investigation for specific biological activities.
Bioassay and Drug Interaction Studies
Researchers have designed and synthesized novel heterocycles, including quinolinyl-pyrazoles, to study their bioassay and interaction with cells. These molecules are screened against standard drugs in the market, aiming for less toxic and more potent alternatives . Investigating their pharmacological profiles is crucial for potential therapeutic use.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they likely interact with multiple targets .
Mode of Action
Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . This suggests that 2-(4-Pyridinyl)quinoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico studies on related quinolinyl-pyrazoles have suggested favorable adme profiling .
Result of Action
Quinoline derivatives have been reported to exhibit potent anticancer properties . For example, 4-methyl-2-(3-pyridinyl)quinoline has shown low unspecific cytotoxicity and high selectivity for PC3 cells, suggesting potential as an antitumor drug against prostate carcinoma .
Action Environment
The broad application of suzuki–miyaura coupling, a method often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMTKZWKXFJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)

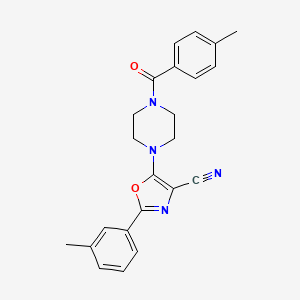
![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)

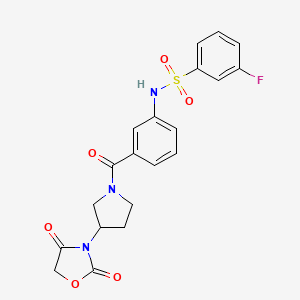
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)
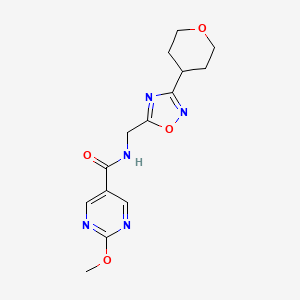
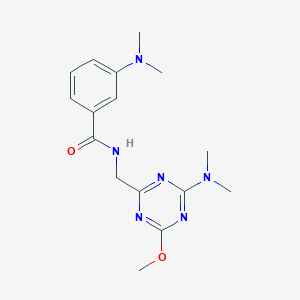
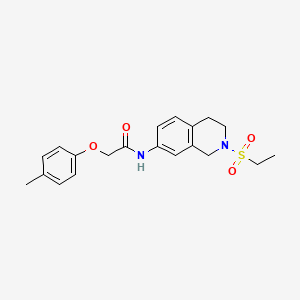
![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)
